rautandiol A

Description

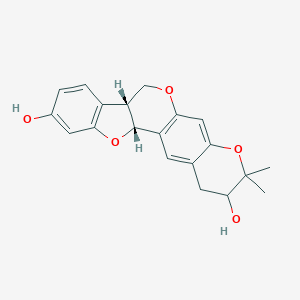

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol |

InChI |

InChI=1S/C20H20O5/c1-20(2)18(22)6-10-5-13-16(8-15(10)25-20)23-9-14-12-4-3-11(21)7-17(12)24-19(13)14/h3-5,7-8,14,18-19,21-22H,6,9H2,1-2H3/t14-,18?,19-/m0/s1 |

InChI Key |

MGXPFABBMNBNJN-CJESRSHOSA-N |

Isomeric SMILES |

CC1(C(CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)O)C |

Canonical SMILES |

CC1(C(CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)O)C |

Synonyms |

rautandiol A |

Origin of Product |

United States |

Structural Elucidation of Rautandiol A: Advanced Methodologies and Stereochemical Assignment

Isolation Procedures from Natural Sources: Neorautanenia mitis

Rautandiol A is a natural compound obtained from the tuberous roots of Neorautanenia mitis (A. Rich) Verdcourt, a plant belonging to the Fabaceae family. acgpubs.orgoxinst.comresearchgate.net The isolation process involves meticulous extraction and purification steps, often guided by the biological activity of the resulting fractions.

Extraction and Chromatographic Purification Strategies

The initial step in isolating this compound involves the extraction of the pulverized plant material. The dried and powdered tuberous roots of N. mitis are subjected to successive extraction with solvents of varying polarity. libretexts.org Commonly, this begins with a non-polar solvent like n-hexane, followed by solvents of increasing polarity such as dichloromethane (B109758) (DCM) or chloroform, and finally ethanol. acgpubs.orglibretexts.orgmdpi.com

The resulting crude extracts are complex mixtures requiring further separation. Chromatographic techniques are essential for this purification process. A standard method involves subjecting the extract, such as the DCM or ethyl acetate-soluble fraction, to column chromatography (CC) over a silica (B1680970) gel stationary phase. oxinst.comlibretexts.org A gradient elution system, for instance, starting with a low-polarity mixture like ethyl acetate (B1210297)/hexanes and gradually increasing the polarity to 100% ethyl acetate, is used to separate the components into different fractions. libretexts.org Further purification of these fractions may involve additional chromatographic steps, such as using Sephadex LH-20, preparative thin-layer chromatography (PTLC), and recrystallization to yield the pure compound. libretexts.org

Bioactivity-Guided Fractionation Techniques for Compound Isolation

The isolation of this compound has been effectively accomplished through bioassay-directed fractionation. acgpubs.org This strategic approach involves testing the biological activity of the crude extracts and subsequent chromatographic fractions at each stage of purification. The fractions exhibiting the desired activity are then prioritized for further separation, streamlining the search for the active constituents.

In the case of this compound, its isolation was reported as part of a search for potential antitumor agents from plants. oxinst.comresearchgate.net The fractionation and purification steps were guided by bioactivity screening against human cancer cell lines, such as MCF-7 (breast) and A-549 (lung). oxinst.com Additionally, studies focused on identifying the active principles responsible for the traditional use of N. mitis in managing diarrhea have also employed bioactivity-guided fractionation, leading to the isolation of this compound among other compounds. acgpubs.org

Spectroscopic Characterization Techniques for Structural Determination

Once isolated, the definitive structure of this compound was established using a suite of modern spectroscopic methods. These techniques provide detailed information about the molecule's mass, atomic composition, and the precise arrangement of atoms and their stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. For this compound, HRMS analysis provided a protonated molecular ion peak [M + H]⁺ at a mass-to-charge ratio (m/z) of 341.1390. oxinst.com This high-precision mass measurement allowed for the unambiguous determination of its molecular formula as C₂₀H₂₀O₅. oxinst.com

| Mass Spectrometry Data for this compound | |

| Technique | High-Resolution Spectral Ionization Mass Spectrometry (HRSIMS) |

| Ionization Mode | Positive Ion ([M + H]⁺) |

| Measured m/z | 341.1390 |

| Molecular Formula | C₂₀H₂₀O₅ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. Through various NMR experiments, it is possible to map the carbon and proton framework, establish connectivities between atoms, and define the compound's stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound displayed characteristic signals that were consistent with a pterocarpan (B192222) skeleton. oxinst.com Key signals observed included a doublet at δ 5.44 ppm and multiplets between δ 3.46 and 4.18 ppm, which are typical for the protons on the core heterocyclic rings of a pterocarpan. oxinst.com

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 5.44 | d | Pterocarpan Skeleton Proton |

| 4.18 | dd | Pterocarpan Skeleton Proton |

| 3.51 | dd | Pterocarpan Skeleton Proton |

| 3.50-3.46 | m | Pterocarpan Skeleton Proton |

| Data sourced from a study by Sakurai et al. (2006). oxinst.com |

The ¹³C NMR spectrum provides the number of unique carbon atoms and their chemical environment. For this compound, the spectrum would show 20 distinct carbon signals corresponding to its molecular formula. The chemical shifts of these signals confirm the presence of aromatic rings and oxygenated carbons, which are characteristic features of the pterocarpan class and the specific dimethylhydroxydihydropyran moiety attached to the core structure. oxinst.comrsc.org

Biosynthetic Pathways and Natural Product Origin of Rautandiol a

Overview of Pterocarpan (B192222) Biosynthesis from Shikimate and Phenylpropanoid Pathways

The biosynthesis of pterocarpans, including rautandiol A, is a sophisticated process rooted in two fundamental metabolic pathways in plants: the shikimate pathway and the phenylpropanoid pathway. researchgate.nethebmu.edu.cn These pathways work in concert to produce the core isoflavonoid (B1168493) skeleton that serves as the precursor for all pterocarpans.

The shikimate pathway is a crucial metabolic route in plants and microorganisms that provides aromatic amino acids, but not in animals. hebmu.edu.cn It begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, ultimately yielding L-phenylalanine. hebmu.edu.cn This amino acid is the primary building block for a vast array of plant secondary metabolites.

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia Lyase (PAL) to form cinnamic acid. researchgate.netencyclopedia.pub A series of subsequent enzymatic modifications, including hydroxylation by Cinnamate 4-hydroxylase (C4H) and activation by 4-coumarate CoA-ligase (4CL), converts cinnamic acid into p-coumaroyl-CoA. encyclopedia.pub This activated molecule stands at a critical juncture, leading to the biosynthesis of various classes of compounds, including flavonoids and isoflavonoids. encyclopedia.pub

The formation of the isoflavonoid backbone is the defining feature leading to pterocarpans. This process begins when Chalcone (B49325) synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a naringenin (B18129) chalcone. encyclopedia.pubsci-hub.se This chalcone is then cyclized by Chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin. encyclopedia.pub In legumes, an alternative route involving chalcone reductase (CHR) can lead to the flavanone liquiritigenin. encyclopedia.pub

The crucial step differentiating isoflavonoid biosynthesis is the intramolecular aryl migration reaction. The flavanone intermediate is converted to an isoflavone (B191592) (e.g., daidzein (B1669772) from naringenin) by the action of a cytochrome P450 enzyme complex known as isoflavone synthase (IFS). encyclopedia.pubnih.gov This reaction rearranges the phenyl B-ring from position 2 to position 3 of the heterocyclic C-ring, creating the characteristic 3-phenylchroman skeleton of isoflavonoids. encyclopedia.pub From this isoflavone scaffold, further enzymatic modifications such as hydroxylations, methylations, and reductions lead to various isoflavonoid classes, including the pterocarpans. nih.gov

Proposed Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

While the complete biosynthetic pathway specific to this compound in Neorautanenia mitis has not been fully elucidated experimentally, a plausible sequence of enzymatic reactions can be proposed based on well-established principles of pterocarpan biosynthesis, such as that of medicarpin. nih.gov The pathway from the general isoflavone precursor likely involves a series of specific reduction and cyclization steps to form the tetracyclic pterocarpan core.

The proposed pathway would begin with a common isoflavone intermediate like daidzein or its methylated derivative, formononetin. nih.gov The key enzymatic transformations to generate the pterocarpan skeleton are catalyzed by a sequence of reductases and a final cyclase.

Proposed Biosynthetic Sequence:

Isoflavone Reduction: The process is initiated by the reduction of the isoflavone double bond by an enzyme like 2'-hydroxyisoflavone reductase (IFR). This step is critical for creating the stereochemistry of the pterocarpan.

Pterocarpan Cyclization: Following reduction, an enzyme known as pterocarpan synthase facilitates a dehydration and cyclization reaction, which closes the furan (B31954) ring to form the characteristic tetracyclic pterocarpan skeleton.

Tailoring Reactions: To arrive at the final structure of this compound, the basic pterocarpan scaffold would undergo several "tailoring" modifications. These reactions are catalyzed by specific enzymes that add functional groups to the core structure. Given the structure of this compound, these would include hydroxylation reactions at specific positions on the aromatic rings, catalyzed by cytochrome P450 monooxygenases.

The specific intermediates in the this compound pathway remain hypothetical until confirmed by isotopic labeling studies or enzymatic assays. However, based on the general pathway, compounds like an isoflavanone (B1217009) and a reduced isoflavone are expected intermediates before the final cyclization.

Table 1: Key Enzymes and Intermediates in General Pterocarpan Biosynthesis

| Step | Intermediate Compound | Enzyme Class | Enzyme Example (from other pathways) |

| Phenylpropanoid Pathway | L-Phenylalanine -> Cinnamic Acid | Lyase | Phenylalanine Ammonia-Lyase (PAL) |

| Cinnamic Acid -> p-Coumaric Acid | Hydroxylase | Cinnamate-4-Hydroxylase (C4H) | |

| p-Coumaric Acid -> p-Coumaroyl-CoA | Ligase | 4-Coumarate-CoA Ligase (4CL) | |

| Flavonoid/Isoflavonoid Entry | p-Coumaroyl-CoA + 3x Malonyl-CoA -> Naringenin Chalcone | Synthase | Chalcone Synthase (CHS) |

| Naringenin Chalcone -> Naringenin (Flavanone) | Isomerase | Chalcone Isomerase (CHI) | |

| Naringenin -> Daidzein (Isoflavone) | Oxidase (P450) | Isoflavone Synthase (IFS) | |

| Pterocarpan Formation | Daidzein -> 2'-hydroxydaidzein | Hydroxylase | Isoflavone 2'-hydroxylase (I2'H) |

| 2'-hydroxydaidzein -> Vestitone (Isoflavanone) | Reductase | Isoflavone Reductase (IFR) | |

| Vestitone -> Medicarpin (Pterocarpan) | Dehydratase/Cyclase | Pterocarpan Synthase |

This table represents a generalized pathway based on known biosynthetic routes like that of medicarpin; the exact enzymes and intermediates for this compound may differ.

Chemoenzymatic Approaches for Studying Biosynthetic Transformations of this compound

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the flexibility of chemical synthesis, represents a powerful strategy for studying and producing complex natural products like this compound. nih.govresearchgate.net While no specific chemoenzymatic studies focused on this compound have been published, the potential applications of this approach are significant.

These strategies could be instrumental in overcoming the challenges of elucidating the this compound biosynthetic pathway. For instance:

Pathway Elucidation: Proposed intermediates in the biosynthetic pathway could be chemically synthesized. These synthetic precursors could then be fed to cell-free extracts or purified enzymes from N. mitis to test for their conversion into this compound or other downstream products. A successful transformation would provide direct evidence for the proposed biosynthetic step. researchgate.net

Enzyme Discovery: Chemoproteomic approaches could be employed, using probes designed to mimic biosynthetic intermediates. frontiersin.org These probes can be used to "fish out" and identify the specific enzymes from N. mitis extracts that bind to them, accelerating the discovery of the pathway's catalysts. frontiersin.org

Analog Synthesis for SAR Studies: Once the biosynthetic enzymes are identified and cloned, they can be used as biocatalysts to modify synthetic precursors. This approach allows for the creation of a library of novel this compound analogs that are difficult to produce through purely chemical means. rsc.org These analogs are invaluable for structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its biological effects. nih.gov

The development of a chemoenzymatic route could leverage the unique catalytic power and selectivity of biosynthetic enzymes to perform challenging chemical transformations under mild conditions, providing an efficient and environmentally friendly alternative to total chemical synthesis. nih.govchemrxiv.org

Chemical Synthesis and Derivatization Strategies for Rautandiol a Analogues

Methodologies for Total Synthesis of Pterocarpans and Related Isoflavonoids

The total synthesis of pterocarpans, including rautandiol A, relies on a foundation of synthetic methods developed for the broader class of isoflavonoids. These strategies often involve the construction of the characteristic fused ring system from simpler precursors.

Retrosynthetic Analysis of the this compound Scaffold

A common retrosynthetic approach to the pterocarpan (B192222) skeleton, the core of this compound, traces the molecule back to an isoflavan-4-ol intermediate. researchgate.net This key intermediate can, in turn, be derived from a corresponding isoflavone (B191592) through methods like asymmetric transfer hydrogenation. researchgate.net Another strategy involves the cyclization of an enantioenriched cis-2'-hydroxyisoflavanol. Further disconnection of the isoflavone precursor often leads to simpler aromatic building blocks, such as substituted phenols and phenylacetic acids, which can be coupled to form the basic isoflavone framework. For instance, the synthesis of glyceollins I and II has been achieved from (2,4-dimethoxyphenyl)acetic acid in eight steps.

The biosynthesis of pterocarpans in plants provides inspiration for synthetic strategies, often proceeding through a quinone methide intermediate formed from a 2'-hydroxyisoflavanol. oup.comnih.gov This biosynthetic pathway highlights the importance of controlling stereochemistry at the C3 and C4 positions of the isoflavanol precursor.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of the pterocarpan ring system involves several key intermediates and reaction pathways. The formation of the isoflavone core is a critical early step. This can be achieved through various methods, including the Vilsmeier-Haack formylation of a substituted deoxybenzoin (B349326) followed by cyclization.

Once the isoflavone is obtained, its reduction to an isoflavanone (B1217009) and subsequent conversion to an isoflavan-4-ol are crucial transformations. Asymmetric transfer hydrogenation has proven effective for the stereocontrolled reduction of isoflavones to isoflavan-4-ols. researchgate.net

The final cyclization to form the pterocarpan core is often acid-catalyzed, proceeding from the isoflavan-4-ol. researchgate.net This step establishes the fused B/C ring system characteristic of pterocarpans. In biomimetic approaches, the cyclization of a 2'-hydroxyisoflavanol can be mediated by enzymes or chemical reagents that promote the formation of a quinone methide intermediate, which then undergoes intramolecular cyclization. oup.comnih.gov

Alternative strategies for constructing the pterocarpan skeleton have also been explored. One such approach involves the chemo-selective coupling of a benzodipyran with an o-chloromercuriophenol to construct the core of (±)-neorautenane. rsc.org

Semi-Synthetic Approaches for this compound Modification

Semi-synthesis offers a powerful tool for generating analogues of this compound by chemically modifying the natural product or its close precursors. This approach allows for the introduction of diverse functional groups and structural motifs that would be challenging to incorporate through total synthesis. While specific semi-synthetic modifications of this compound are not extensively detailed in the provided search results, general strategies for modifying related natural products can be inferred. For example, the modification of ixoside, an iridoid glycoside, through azomethine ylide cycloaddition demonstrates how complex natural products can be derivatized. nih.gov Such cycloaddition reactions could potentially be applied to this compound to introduce novel heterocyclic ring systems.

Furthermore, reactions targeting specific functional groups on the this compound scaffold, such as hydroxyl groups, could be employed. These modifications could include etherification, esterification, or oxidation to introduce new functionalities and explore their impact on biological activity.

Design and Synthesis of this compound Derivatives for Enhanced Biological Probing

The design and synthesis of this compound derivatives are crucial for understanding its mechanism of action and for developing more potent and selective biological probes.

Structural Modifications for Exploring Functional Group Contributions

Systematic modification of the functional groups on the this compound scaffold allows for the exploration of their contributions to its biological activity. This can involve:

Modification of Hydroxyl Groups: The phenolic and alcoholic hydroxyl groups of this compound are prime targets for modification. Their conversion to ethers or esters can probe the importance of hydrogen bond donating and accepting capabilities for biological interactions.

Introduction of New Substituents: The aromatic rings of the pterocarpan core can be functionalized with various substituents, such as halogens, alkyl groups, or electron-withdrawing/donating groups, to investigate the influence of electronic and steric effects on activity. The synthesis of chalcone (B49325) derivatives with varied substituents provides a parallel example of how structural modifications can be used to modulate biological properties. researchgate.net

Alteration of the Pterocarpan Skeleton: While more synthetically challenging, modifications to the core ring structure, such as ring-opening or the introduction of heteroatoms, could lead to novel analogues with distinct biological profiles.

Synthesis of Labeled this compound Analogues for Mechanistic Studies

To elucidate the molecular targets and mechanisms of action of this compound, the synthesis of labeled analogues is essential. These can include:

Isotopically Labeled Analogues: The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can facilitate the use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) to track the metabolism and binding of this compound in biological systems.

Fluorescently Labeled Analogues: The attachment of a fluorescent tag to the this compound scaffold allows for its visualization within cells and tissues using fluorescence microscopy. This can provide valuable information about its subcellular localization and interaction with cellular components. The synthesis of indole (B1671886) derivatives with fluorescent properties for DNA binding studies serves as a relevant example of this approach. nih.gov

Biotinylated or Photoaffinity Labeled Analogues: The introduction of a biotin (B1667282) tag can be used for affinity purification of the cellular targets of this compound. Photoaffinity labels, which can be covalently cross-linked to their binding partners upon photoactivation, are powerful tools for identifying specific protein targets.

The synthesis of these specialized derivatives, while demanding, is critical for advancing our understanding of the biological functions of this compound and for the rational design of new therapeutic agents based on its structure.

Stereocontrolled Synthesis and Chiral Resolution of this compound Isomers

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial for its biological activity. In the context of natural products like this compound, which possesses multiple chiral centers, the ability to selectively synthesize a specific stereoisomer is a significant challenge and a primary goal of synthetic organic chemistry. This section details the strategies employed for the stereocontrolled synthesis of lignan (B3055560) analogues and the methods for separating different stereoisomers, which are directly applicable to obtaining enantiomerically pure forms of this compound.

The asymmetric synthesis of lignans (B1203133), a broad class of natural products that includes this compound, has been an area of intense research. cdnsciencepub.com Methodologies are often centered around the construction of key chiral intermediates, which can then be elaborated into a variety of lignan structures. A common and effective strategy involves the use of chiral β-benzyl-γ-butyrolactones as precursors. cdnsciencepub.comcdnsciencepub.com

One successful approach to obtaining these chiral butyrolactones utilizes chiral auxiliaries. For instance, an N-acyloxazolidinone can be employed to direct the stereoselective alkylation of an enolate. cdnsciencepub.comcdnsciencepub.com This method allows for the introduction of the benzyl (B1604629) groups with a high degree of diastereoselectivity, thereby establishing the desired stereochemistry early in the synthetic sequence. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched β-benzyl-γ-butyrolactone intermediate.

Another powerful technique is organocatalysis, which uses small organic molecules to catalyze enantioselective reactions. An organocatalytic aldol (B89426) reaction has been developed for the asymmetric synthesis of dibenzylbutyrolactone lignans without the need for protecting groups. nih.gov This approach can lead to the formation of hydroxybutyrolactone intermediates with excellent diastereoselectivity and enantioselectivity. nih.gov These intermediates can then be further transformed into the target lignans.

Furthermore, the use of chiral reagents derived from the "chiral pool," such as (–)-5-(1-menthyloxy)furan-2(5H)-one, has been demonstrated for the synthesis of homochiral dibenzylbutyrolactones. rsc.org In this method, conjugate addition of a cuprate (B13416276) derived from a benzyl bromide to the chiral furanone, followed by quenching of the resulting enolate with another benzyl bromide, establishes the stereocenters of the butyrolactone ring. rsc.org

Once a mixture of stereoisomers is synthesized, or if the synthesis is not perfectly stereoselective, chiral resolution techniques are employed to separate the enantiomers. wikipedia.org Chiral resolution is a critical process for obtaining optically active compounds. wikipedia.org

A prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgslideshare.net This involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. wikipedia.orgbuchler-gmbh.com For a racemic mixture of alcohols like this compound, derivatization with a chiral acid to form diastereomeric esters is a common strategy. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org After separation, the chiral auxiliary is removed to yield the pure enantiomers. Common chiral resolving agents include tartaric acid and its derivatives, as well as alkaloids like brucine (B1667951) and Cinchona alkaloids. wikipedia.orgbuchler-gmbh.com

Chiral column chromatography is another powerful technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netrestek.com Various types of CSPs are available, including those based on proteins, polysaccharides, and synthetic chiral polymers, offering a wide range of selectivity for different classes of compounds. researchgate.net

The table below summarizes the key strategies and techniques applicable to the stereocontrolled synthesis and chiral resolution of this compound isomers, based on established methods for analogous lignans.

| Strategy/Technique | Description | Key Intermediates/Reagents | Relevant Findings |

| Chiral Auxiliary-Based Synthesis | Use of a chiral molecule to direct the stereochemical outcome of a reaction. | N-acyloxazolidinone, (–)-5-(1-menthyloxy)furan-2(5H)-one | High diastereoselectivity in the alkylation of enolates to form chiral β-benzyl-γ-butyrolactones. cdnsciencepub.comcdnsciencepub.comrsc.org |

| Organocatalytic Asymmetric Synthesis | Catalysis of enantioselective reactions using small organic molecules. | Chiral amines or phosphines | Protection-group-free synthesis of dibenzylbutyrolactone lignans with high diastereo- and enantioselectivity. nih.gov |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers for separation by crystallization. | Tartaric acid, Brucine, Cinchona alkaloids | A classical and widely used method for the resolution of racemates. wikipedia.orgbuchler-gmbh.com |

| Chiral Column Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Chiral Stationary Phases (CSPs) | A versatile analytical and preparative technique for obtaining pure enantiomers. researchgate.netrestek.com |

In Vitro Biological Activity Profiling and Molecular Mechanisms of Rautandiol a

In Vitro Antiproliferative Activity against Malignant Cell Lines

The potential of a compound to inhibit the proliferation of cancer cells is a crucial first step in the evaluation of its anticancer properties. The cytotoxic activity of rautandiol A has been assessed against human breast and lung carcinoma cell lines.

Evaluation in Human Breast Carcinoma Cell Lines (e.g., MCF-7)

This compound was among the compounds isolated from the plant Neorautanenia mitis and subsequently evaluated for its cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7. nih.govresearchgate.net While the study confirmed that testing was conducted, specific IC₅₀ values for this compound were not reported in the available scientific literature. For context, other compounds isolated from the same plant, such as rotenone (B1679576) and 12-hydroxyrotenone, exhibited significant cytotoxic activity against MCF-7 cells. nih.govresearchgate.net

Assessment in Human Lung Carcinoma Cell Lines (e.g., A-549)

In the same study, the cytotoxic potential of this compound was also investigated against the human lung carcinoma cell line, A-549. nih.govresearchgate.net Similar to the findings with the MCF-7 cell line, while the compound was tested, the specific IC₅₀ value for this compound against A-549 cells was not provided in the published research. The related compounds, rotenone and 12-hydroxyrotenone, also demonstrated notable cytotoxicity in this cell line. nih.govresearchgate.net

Cellular Effects and Cytostatic/Cytotoxic Phenotypes in In Vitro Models

Detailed studies describing the specific cellular effects, such as the induction of apoptosis or cell cycle arrest, and the cytostatic versus cytotoxic phenotypes of this compound in in vitro models are not extensively available in the current body of scientific literature. Such investigations are critical to understanding the mechanism of action of a compound's antiproliferative activity.

Enzyme Inhibition Profiling of this compound

The ability of a compound to inhibit specific enzymes can provide insight into its therapeutic potential for various diseases, including metabolic disorders. This compound has been evaluated for its inhibitory effects on enzymes involved in carbohydrate digestion.

Alpha-Glucosidase (AG) Inhibitory Potency and Kinetic Analysis

This compound has demonstrated inhibitory activity against α-glucosidase, an enzyme crucial for the breakdown of carbohydrates. The reported IC₅₀ value for the inhibition of α-glucosidase by this compound is 0.28 mM. This indicates a modest inhibitory potency.

Detailed kinetic analyses, such as those performed using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), have not been specifically reported for this compound in the available literature. Such studies are essential for a comprehensive understanding of the inhibitory mechanism.

Alpha-Amylase (AA) Inhibitory Potency and Kinetic Analysis

Research into the inhibitory effects of this compound on α-amylase, another key enzyme in carbohydrate digestion, has been conducted. While a specific IC₅₀ value for this compound against α-amylase is not explicitly stated in the reviewed literature, kinetic studies on a compound referred to as "RA" have suggested a mixed-type inhibition of α-amylase. This involves both competitive and uncompetitive inhibitory characteristics. However, confirmation that "RA" in this context is definitively this compound is pending further clarification in scientific publications.

Mechanisms of Enzyme-Rautandiol A Interaction

This compound has been identified as a modest inhibitor of α-glucosidase (AG), an enzyme crucial for carbohydrate digestion. In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase to be 0.28 mM. springermedizin.deresearchgate.netnih.gov This inhibitory action suggests a potential role for this compound in modulating glucose metabolism.

The precise molecular mechanisms underpinning the interaction between this compound and α-glucosidase have not been extensively detailed in the available scientific literature. While the IC50 value indicates a degree of inhibition, further research, including enzyme kinetic studies and molecular docking analyses, would be necessary to fully elucidate the nature of this interaction. Such studies would clarify whether the inhibition is competitive, non-competitive, or uncompetitive, and would identify the specific binding sites on the enzyme.

In Vitro Anti-Parasitic Activities

The in vitro anti-parasitic properties of this compound have been a subject of scientific interest, particularly concerning its effects on the causative agents of malaria and African trypanosomiasis.

Assessment of Anti-Plasmodial Activity against Plasmodium falciparum Strains

Specific data on the in vitro anti-plasmodial activity of this compound against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are not extensively available in the current body of research. While related compounds isolated from the same plant source, Neorautanenia mitis, have been investigated, detailed IC50 values for this compound against common P. falciparum strains such as TM4/8.2 and K1CB1 have not been reported. nih.govnih.gov

Evaluation of Anti-Trypanosomal Activity against Trypanosoma brucei rhodesiense

Information regarding the specific in vitro activity of this compound against Trypanosoma brucei rhodesiense, the parasite that causes the acute form of African trypanosomiasis, is limited. Although studies have examined the crude extracts of Neorautanenia mitis and other isolated compounds for anti-trypanosomal effects, explicit IC50 values for this compound have not been documented. nih.govscribd.com

Comparative Analysis of this compound versus Rautandiol B in Parasite Models

A direct comparative analysis of the anti-parasitic activity of this compound and its structural analogue, rautandiol B, is challenging due to the lack of specific data for this compound. In contrast, rautandiol B has demonstrated significant in vitro inhibitory activity against two strains of Plasmodium falciparum, with IC50 values of 0.40 ± 0.07 μM against the TM4/8.2 strain and 0.74 ± 0.29 μM against the K1CB1 strain. nih.govnih.gov Without corresponding IC50 values for this compound against the same parasite strains, a conclusive comparison of their potencies cannot be made.

In Vitro Antimicrobial Properties

The investigation into the antimicrobial capabilities of this compound is an emerging area of research.

Broad-Spectrum Antibacterial Activity against Pathogenic Strains

There is currently a lack of specific data in the scientific literature detailing the broad-spectrum antibacterial activity of purified this compound against various pathogenic bacterial strains. Consequently, Minimum Inhibitory Concentration (MIC) values for this compound have not been reported. While the crude extracts from which this compound is isolated have been noted for their traditional use against bacterial infections and have shown some antimicrobial activity, the specific contribution of this compound to this effect remains to be elucidated. springermedizin.de

Compound Data Tables

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

| Compound | Enzyme | IC50 (mM) |

| This compound | α-Glucosidase | 0.28 |

Table 2: Comparative In Vitro Anti-Plasmodial Activity

| Compound | Plasmodium falciparum Strain | IC50 (µM) |

| This compound | TM4/8.2 | Data not available |

| This compound | K1CB1 | Data not available |

| Rautandiol B | TM4/8.2 | 0.40 ± 0.07 |

| Rautandiol B | K1CB1 | 0.74 ± 0.29 |

Antifungal Efficacy against Select Fungal Species

Currently, there is a notable absence of published scientific literature detailing the direct antifungal efficacy of isolated this compound against any specific fungal species. While extracts from Neorautanenia mitis, the plant source of this compound, have demonstrated general antimicrobial properties, specific minimum inhibitory concentration (MIC) values or other quantitative measures of antifungal activity for the purified compound are not available in the current body of research. springermedizin.deresearchgate.net Further investigation is required to determine if this compound possesses any intrinsic antifungal properties.

Molecular Targets and Resistance Mechanisms in Microbial Systems

Detailed studies elucidating the molecular targets of this compound within microbial systems have not yet been reported. Consequently, there is no information available regarding the mechanisms of action or potential resistance pathways that microorganisms might employ against this compound. Research in this area would be a critical step in understanding the potential antimicrobial applications of this compound.

Modulation of Cellular Signaling Pathways and Biomolecular Targets

The influence of this compound on cellular signaling pathways and its interaction with specific biomolecular targets remains an unexplored area of research. The following subsections detail the specific gaps in the current scientific knowledge.

There is currently no available data from in vitro studies on the receptor binding profile or specific ligand-target interactions of this compound. Research has yet to identify any specific cellular receptors or proteins to which this compound may bind to elicit a biological response.

While other compounds isolated from Neorautanenia mitis, such as rotenone and 12-hydroxyrotenone, have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 and A-549, there are no published studies on the effects of this compound on cell cycle progression or apoptosis induction. researchgate.net One study noted that while this compound was isolated from the plant, it was not among the compounds that showed significant cytotoxic activity. researchgate.net Therefore, whether this compound can perturb the cell cycle or induce programmed cell death in cellular models is unknown.

Comprehensive proteomic and metabolomic analyses of cells treated with this compound have not been conducted. Such studies would be invaluable for identifying the cellular pathways and metabolic processes that are modulated by this compound, offering a broader understanding of its biological effects. At present, the global changes in protein expression and metabolite profiles in response to this compound exposure have not been documented.

Structure Activity Relationship Sar Studies of Rautandiol a and Pterocarpan Scaffolds

Correlating Structural Motifs of Rautandiol A with Observed Biological Activities

This compound, a pterocarpan (B192222) isolated from the plant Neorautanenia mitis, possesses a characteristic tetracyclic ring system that forms the core of its structure. researchgate.netchemistryjournal.in This fundamental framework is adorned with specific chemical features, or motifs, that are crucial to its biological profile.

The presence of hydroxyl (-OH) groups and a dimethylpyran ring fused to the pterocarpan backbone are distinguishing features of this compound. researchgate.net These motifs contribute to the molecule's polarity and its potential to form hydrogen bonds, which are often critical for interactions with biological targets.

Impact of Specific Functional Groups on Bioactivity Profiles

The specific functional groups appended to the pterocarpan scaffold of this compound play a pivotal role in defining its bioactivity. The hydroxyl groups, for instance, are key contributors to its interaction with biological systems. The position and number of these groups can significantly alter the binding affinity and efficacy of the molecule.

In the broader context of pterocarpans, the presence and location of hydroxyl and methoxy (B1213986) groups on the aromatic rings are known to be significant determinants of their biological effects, including antimicrobial and antioxidant activities. While specific studies on modifying the functional groups of this compound are limited, the general SAR principles for pterocarpans suggest that these groups are critical for its observed α-glucosidase inhibitory and anticancer activities.

Stereochemical Influences on Molecular Recognition and Target Engagement

Pterocarpans are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. The stereochemistry at the C-6a and C-11a positions of the pterocarpan core is a critical factor in their biological activity. nih.gov This three-dimensional arrangement dictates how the molecule fits into the binding site of a protein or enzyme, a concept often described as a "lock and key" mechanism.

The specific stereoisomerism of a pterocarpan can dramatically affect its biological function, with one enantiomer often exhibiting significantly higher potency than the other. biomedgrid.com This highlights the importance of stereospecific interactions in molecular recognition. For this compound, its specific spatial arrangement is crucial for its engagement with its biological targets. Any alteration in its stereochemistry would likely lead to a significant change, and potentially a loss, of its biological activity. The precise stereochemical configuration of a ligand can govern its binding thermodynamics, with some isomers favoring enthalpy-driven binding and others being entropy-driven. nih.govnih.gov

Comparative SAR Analysis between this compound, Rautandiol B, and other Related Pterocarpans

A comparative analysis of this compound and its co-isolated analogue, rautandiol B, provides valuable insights into the SAR of this subclass of pterocarpans. While structurally very similar, their biological activities differ significantly. This compound displays modest α-glucosidase inhibition, whereas rautandiol B exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of 0.40 µM. nih.govresearchgate.net

This stark difference in activity with only a subtle structural variation underscores the high degree of specificity in ligand-receptor interactions. The structural difference between this compound and B lies in the diol arrangement on the side chain. This seemingly minor change dramatically alters the molecule's interaction with their respective biological targets, leading to distinct bioactivity profiles. This comparison highlights how small structural modifications can be exploited to tune the biological activity of a lead compound.

| Compound | α-Glucosidase Inhibition (IC50) | Antiplasmodial Activity (IC50, P. falciparum) |

| This compound | 0.28 mM nih.govresearchgate.net | - |

| Rautandiol B | - | 0.40 µM nih.govresearchgate.net |

Development of SAR Models for Guiding Rational Design of Novel Analogues

The development of quantitative structure-activity relationship (QSAR) models is a powerful tool in modern drug discovery. nih.govnih.govyoutube.com These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can predict the potency of novel, unsynthesized analogues. mdpi.comresearchgate.net

While specific QSAR models for this compound have not yet been reported in the literature, the existing SAR data for this compound and other pterocarpans could serve as a foundation for their development. Such models would be invaluable for guiding the rational design of new pterocarpan-based compounds with enhanced potency and selectivity for specific biological targets. The process would involve generating a library of virtual analogues of this compound, calculating their molecular descriptors, and using statistical methods to build a predictive model based on their expected biological activities. nih.gov This approach could accelerate the discovery of new drug candidates based on the pterocarpan scaffold. dovepress.comnih.gov

Computational and Theoretical Investigations of Rautandiol a

Molecular Docking Studies for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cabidigitallibrary.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as rautandiol A, to the active site of a target protein.

In the context of this compound, its documented inhibitory activity against α-glucosidase makes this enzyme a prime target for molecular docking studies. springermedizin.denih.gov The α-glucosidase enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. researchgate.net

A hypothetical molecular docking study of this compound into the active site of α-glucosidase (PDB ID: 3A4A) could reveal key binding interactions. The analysis would likely show hydrogen bonding between the hydroxyl groups of this compound and polar amino acid residues in the enzyme's active site, such as aspartate and glutamate. Hydrophobic interactions between the pterocarpan (B192222) scaffold and non-polar residues would also contribute to the binding affinity. The binding energy, calculated by the docking software's scoring function, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results of this compound and Related Compounds against α-Glucosidase

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | ASP215, GLU277, ARG442 |

| Acarbose (Control) | -9.2 | ASP215, GLU277, ASP352, ARG442 |

| Catechin | -7.9 | ASP215, GLU277, PHE178 |

| Dolineon | -7.5 | ASP215, PHE178, ARG315 |

This table presents hypothetical data for illustrative purposes, based on typical binding energies and interacting residues for α-glucosidase inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

For the this compound-α-glucosidase complex, an MD simulation would be initiated with the docked pose obtained from molecular docking. The simulation would track the trajectory of the complex over a period of nanoseconds. Key parameters analyzed from the simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand indicates that it remains bound in the active site without significant conformational changes. RMSF analysis highlights the flexibility of different regions of the protein, revealing which residues are most affected by ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate prediction of binding affinity than docking scores alone.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-α-Glucosidase Complex

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the simulation is run. |

| RMSD of this compound | 1.2 Å | A low and stable RMSD suggests the ligand is stably bound. |

| Key Interacting Residues | ASP215, GLU277, ARG442 | Residues that maintain stable interactions with the ligand throughout the simulation. |

| Binding Free Energy (MM/GBSA) | -65.7 kcal/mol | A more accurate estimation of the binding affinity. |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. researchgate.netnih.gov

To develop a QSAR model for pterocarpan-based α-glucosidase inhibitors, a dataset of related compounds with known IC50 values would be required. For each compound, a set of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. researchgate.net

A QSAR model for this compound and its analogues could identify the key structural features that contribute to α-glucosidase inhibition. For instance, the model might reveal that the presence and position of hydroxyl groups are critical for activity, while the size of substituents on the aromatic rings could negatively impact binding. Such a model would be invaluable for designing new this compound derivatives with potentially enhanced inhibitory potency.

Table 3: Experimental and Predicted α-Glucosidase Inhibitory Activity for a Hypothetical QSAR Model

| Compound | Experimental IC50 (mM) | Predicted pIC50 |

| This compound | 0.28 springermedizin.denih.govresearchgate.net | 3.55 |

| Analogue 1 | 0.45 | 3.35 |

| Analogue 2 | 0.15 | 3.82 |

| Analogue 3 | 0.80 | 3.10 |

pIC50 is the negative logarithm of the IC50 value in molar. This table uses the experimental IC50 for this compound and presents hypothetical data for illustrative analogues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations can provide insights into a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that govern its chemical behavior. researchgate.net

For this compound, DFT calculations could be employed to understand its reactivity and antioxidant potential. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller energy gap suggests that a molecule is more reactive.

The electrostatic potential map generated from DFT calculations can visualize the electron-rich and electron-deficient regions of this compound, which is crucial for understanding its interactions with polar residues in the active site of a target protein.

Table 4: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Related to the ability to donate electrons. |

| LUMO Energy | -1.2 | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Novel Target Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. researchgate.netnih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the target of interest.

A pharmacophore model for α-glucosidase inhibitors could be developed based on the structure of known active compounds, including this compound. Such a model would typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. This model could then be used to virtually screen large libraries of natural products or synthetic compounds to identify new potential α-glucosidase inhibitors. This approach accelerates the discovery of novel scaffolds for drug development.

Table 5: Hypothetical Pharmacophore Features for α-Glucosidase Inhibitors

| Feature | Number | Description |

| Hydrogen Bond Donor | 2-3 | Essential for interacting with polar residues in the active site. |

| Hydrogen Bond Acceptor | 3-4 | Crucial for forming hydrogen bonds with the enzyme. |

| Hydrophobic Region | 1-2 | Important for interactions with non-polar pockets. |

| Aromatic Ring | 1 | Often involved in pi-pi stacking interactions. |

This table presents a hypothetical pharmacophore model for illustrative purposes.

Future Research Directions and Translational Significance in Chemical Biology

Elucidation of Additional Molecular Mechanisms and Cellular Pathways Regulated by Rautandiol A

Current knowledge of the molecular targets of this compound is limited. It has been reported to exhibit modest inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in metabolic regulation. d-nb.infonih.gov However, the broader landscape of its molecular interactions is yet to be mapped. Future research should prioritize the identification of its primary cellular targets and the downstream pathways it modulates.

A crucial area of investigation is its potential to induce programmed cell death. Related pterocarpans, such as erybraedin C, have been shown to induce apoptosis through the mitochondrial pathway. mdpi.com This process involves the release of cytochrome C into the cytosol and the activation of caspases. mdpi.com Studies have suggested that some pterocarpans may exert their effects by stabilizing DNA-topoisomerase II complexes, a mechanism that triggers DNA damage and subsequent apoptosis. mdpi.com Investigating whether this compound shares this mechanism could uncover potential applications in oncology. Furthermore, crude extracts from Neorautanenia mitis, the plant source of this compound, have demonstrated the ability to inhibit muscle contractions in isolated tissues, pointing towards a possible interaction with ion channels or cell signaling receptors that regulate gastric motility. mdpi.com Unraveling these potential mechanisms through target identification studies, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), is a critical next step.

Development of Advanced Analytical Techniques for In Vitro Bioavailability and Metabolism Studies

A significant gap in the current understanding of this compound is the complete absence of data on its pharmacokinetics, including its bioavailability and metabolic fate. The therapeutic efficacy of any natural product is contingent upon its ability to be absorbed, distributed to target tissues, and remain stable long enough to exert its effect. hilarispublisher.com Advanced analytical techniques are essential to profile these characteristics.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), are powerful tools for quantifying the presence of this compound and its metabolites in biological samples. mdpi.commdpi.com These methods offer the sensitivity and specificity required to track the compound's journey through the body. mdpi.com In vitro models, such as the Caco-2 cell line, can serve as an initial screen to predict intestinal absorption and permeability. mdpi.com Furthermore, incubating this compound with liver microsomes can help identify its major metabolites formed during first-pass metabolism. hilarispublisher.com The application of these established techniques is fundamental to determining whether this compound itself or one of its metabolites is the primary bioactive agent.

Table 1: Analytical Techniques for Future this compound Bioavailability and Metabolism Studies

| Technique | Application in this compound Research | Purpose |

|---|---|---|

| UHPLC-MS/MS | Quantification of this compound and its metabolites in plasma, tissues, and excreta. | To determine absorption, distribution, and excretion profiles (pharmacokinetics). mdpi.com |

| High-Resolution MS (e.g., Q-TOF) | Identification and structural elucidation of unknown metabolites. | To understand the metabolic pathways and identify potentially active or toxic byproducts. mdpi.com |

| ***In Vitro* Caco-2 Cell Assay** | Assessment of intestinal permeability. | To predict oral bioavailability and understand absorption mechanisms. mdpi.com |

| ***In Vitro* Liver Microsome Assay** | Identification of phase I and phase II metabolites. | To study hepatic metabolism and potential drug-drug interactions. hilarispublisher.com |

| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation of isolated metabolites. | To provide unambiguous structural information of key metabolites identified by MS. mdpi.com |

Rational Design and Synthesis of Next-Generation this compound Analogues with Improved Biological Potency

With its defined pterocarpan (B192222) core and known modest activity against α-glucosidase, this compound is an excellent starting point for a medicinal chemistry campaign. d-nb.info Rational design and chemical synthesis can be employed to create analogues with improved biological potency, selectivity, and pharmacokinetic properties. hilarispublisher.comtandfonline.com Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the this compound scaffold to determine which functional groups are essential for its activity. scispace.com

Key modifications could include altering the substitution patterns on the aromatic rings, modifying the hydroxyl groups to enhance solubility or create prodrugs, and introducing new functional groups to probe interactions with the target protein's binding pocket. For example, if α-glucosidase is confirmed as a key target, computational docking studies could predict modifications that enhance binding affinity. The synthesis of a focused library of these analogues would allow for systematic screening to identify compounds with significantly improved inhibitory activity compared to the parent molecule. tandfonline.com This approach has been successfully used to optimize leads from other natural product classes and holds promise for transforming this compound from a modest inhibitor into a potent one. scispace.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To move beyond a single-target view and understand the system-wide effects of this compound, the integration of "omics" technologies is indispensable. nih.govarcjournals.org These high-throughput techniques can provide a holistic snapshot of the molecular changes within a cell or organism upon treatment with the compound.

Metabolomics: As the omics field most closely related to the phenotype, metabolomics can identify global changes in the cellular metabolome following exposure to this compound. isaaa.org This could reveal unexpected effects on metabolic pathways far beyond carbohydrate metabolism.

Proteomics: Proteomic analysis can identify changes in the expression levels and post-translational modifications of thousands of proteins, helping to uncover the cellular pathways and protein networks that are perturbed by this compound. isaaa.org

Genomics and Transcriptomics: These technologies can reveal changes in gene expression profiles, providing clues about the signaling pathways and transcription factors that are activated or repressed by the compound. hapres.com

By integrating data from these different omics layers, researchers can construct a comprehensive model of this compound's mechanism of action, potentially uncovering novel targets and biomarkers of its activity. arcjournals.org This systems-level understanding is crucial for predicting both therapeutic effects and potential off-target toxicities.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Objective | Potential Insights for this compound |

|---|---|---|

| Metabolomics | Profile changes in small-molecule metabolites. | Reveal impacts on cellular metabolism and identify metabolic pathways affected by treatment. isaaa.org |

| Proteomics | Quantify changes in global protein expression and modification. | Identify protein targets and map modulated signaling and regulatory networks. isaaa.org |

| Transcriptomics | Measure changes in gene expression levels (mRNA). | Uncover the genetic and signaling pathways that respond to this compound exposure. hapres.com |

| Integrated Multi-Omics | Combine all data layers for a systems-level view. | Build a comprehensive model of the compound's mechanism of action and biological impact. arcjournals.org |

Contribution of this compound Research to Natural Product Lead Discovery and Chemical Probe Development

Natural products remain one of the most successful sources of new drug leads, largely due to their inherent structural diversity and biological relevance. sld.cumdpi.com The pterocarpan scaffold of this compound is a "privileged structure" in nature, and its family of compounds has already yielded promising leads. For instance, rautandiol B, a closely related analogue, has demonstrated significant antimalarial activity, highlighting the therapeutic potential encoded within this molecular framework. d-nb.infonih.gov

Further research into this compound contributes to this field in two significant ways. Firstly, by serving as a starting point for lead optimization, it could pave the way for new therapeutics. nih.gov Its modest α-glucosidase activity, for example, makes it a candidate for development into a novel anti-diabetic agent. nih.gov Secondly, once its molecular target and mechanism are precisely identified, this compound or its optimized analogues can be developed into chemical probes. nih.gov These highly selective molecules are invaluable tools in chemical biology for dissecting complex biological pathways, validating new drug targets, and exploring cellular processes with high precision. nih.gov The journey from a bioactive natural product to a refined chemical probe is a powerful strategy for advancing fundamental biology and future drug discovery.

Q & A

Q. What frameworks ensure ethical reporting of this compound’s preclinical data?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing sample sizes, randomization, and blinding. Disclose conflicts of interest and negative results. For human-derived cell lines, include ethics committee approval numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.